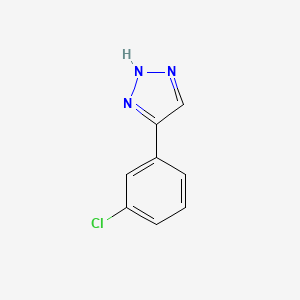

5-(3-chlorophenyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAULFMSWJFSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291495 | |

| Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35225-01-5 | |

| Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Chlorophenyl 1h 1,2,3 Triazole and Its Analogs

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield the corresponding triazole. nih.gov

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.org The high regioselectivity of the copper-catalyzed process makes it a preferred method for the synthesis of well-defined triazole structures. nih.gov The reaction is robust, proceeding under mild conditions, often at room temperature and in aqueous solutions, and demonstrates a broad tolerance for various functional groups. organic-chemistry.org

The synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole and its analogs via CuAAC would typically involve the reaction of 3-chlorophenylacetylene with a suitable organic azide in the presence of a copper(I) catalyst. This approach ensures the formation of the desired 1,4-disubstituted product with high purity.

The efficiency of the CuAAC reaction is highly dependent on the reaction conditions and the nature of the copper catalyst. beilstein-journals.org Optimization studies often focus on the copper source, ligands, solvents, and temperature to maximize yield and minimize reaction times.

Commonly, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.org Various copper(I) sources, including CuI, CuBr, and [Cu(PPh₃)₃Br], have also been successfully employed. beilstein-journals.org The addition of ligands can stabilize the copper(I) catalyst, preventing disproportionation and improving its catalytic activity.

Recent advancements have explored the use of monophosphine Cu(I) complexes, which have shown high stability and compatibility with oxygen and water, making them suitable for reactions under ultrasonic conditions. acs.org Heterogeneous catalysts, such as copper nanoparticles supported on materials like zeolite, have also been developed. These catalysts offer the advantages of easy separation from the reaction mixture and reusability.

| Parameter | Commonly Used/Observed | Effect on Reaction |

| Copper Source | Cu(I) salts (e.g., CuI, CuBr), in situ reduction of Cu(II) salts (e.g., CuSO₄ with sodium ascorbate) | The choice of copper source can influence reaction rates and yields. In situ generation is often convenient. |

| Ligands | Tris(triazolyl)amine, phosphines, N-heterocyclic carbenes | Ligands can stabilize the Cu(I) catalyst, enhance its activity, and prevent side reactions. |

| Solvents | Water, t-BuOH/H₂O, DMF, DMSO | The reaction is often compatible with a wide range of solvents, including aqueous media, which aligns with green chemistry principles. |

| Temperature | Room temperature to moderate heating (e.g., 80°C) | Many CuAAC reactions proceed efficiently at room temperature, although gentle heating can sometimes accelerate the reaction. beilstein-journals.org |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers

The RuAAC reaction typically employs ruthenium(II) complexes, such as [Cp*RuCl] compounds, as catalysts. nih.gov These catalysts effectively promote the cycloaddition of both terminal and internal alkynes with organic azides to produce 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. organic-chemistry.orgnih.gov The mechanism of RuAAC is believed to involve the formation of a ruthenacycle intermediate, which dictates the regiochemical outcome of the reaction. nih.gov

For the synthesis of the 1,5-regioisomer of this compound, one would react an appropriate azide with 3-chlorophenylacetylene in the presence of a suitable ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD). organic-chemistry.orgnih.gov

| Catalyst | Substrates | Product | Key Features |

| CpRuCl(PPh₃)₂ | Primary and secondary azides, terminal alkynes | 1,5-disubstituted 1,2,3-triazoles | High regioselectivity for the 1,5-isomer. organic-chemistry.orgnih.gov |

| CpRuCl(COD) | Primary and secondary azides, internal alkynes | 1,5-disubstituted and fully substituted 1,2,3-triazoles | Effective catalyst for a broad range of substrates. organic-chemistry.orgnih.gov |

Metal-Free and Organocatalytic Cycloaddition Strategies

In recent years, there has been a growing interest in developing metal-free and organocatalytic approaches for the synthesis of 1,2,3-triazoles to avoid potential metal contamination in the final products. nih.govsigmaaldrich.com These methods often rely on the activation of the alkyne or azide component through the use of an organocatalyst.

One such strategy involves the use of enamines or enolates as activated dipolarophiles in the [3+2] cycloaddition with azides. nih.gov For instance, a cesium carbonate-mediated reaction of β-carbonyl phosphonates with azides in DMSO has been shown to produce substituted 1,2,3-triazoles with high regioselectivity. acs.org Amine-catalyzed multicomponent reactions have also been developed for the copper-free synthesis of functionalized N-aryl-1,2,3-triazoles. nih.gov

Alternative Cyclization Pathways and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of triazoles. nih.govresearchgate.net These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

One notable green chemistry approach is the use of water as a solvent for CuAAC reactions, which is often feasible and highly efficient. researchgate.net The development of heterogeneous catalysts that can be easily recovered and reused also contributes to the sustainability of these synthetic methods. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields. nih.govlew.ro In the context of triazole synthesis, microwave irradiation has been successfully applied to both copper-catalyzed and metal-free cycloaddition reactions.

The use of microwave heating can dramatically shorten the time required for the condensation of aminoguanidine with carboxylic acids to form 3-amino-1,2,4-triazoles. mdpi.com Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines can be accomplished in minutes under microwave irradiation, compared to several hours using conventional heating. nih.gov

| Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | Hours to days | Variable | Established methodology |

| Microwave-Assisted Synthesis | Minutes | Often higher than conventional methods | Rapid reaction rates, improved yields, energy efficiency nih.govlew.ro |

Solvent-Free and Environmentally Benign Protocols

The synthesis of 1,2,3-triazoles, including this compound, has increasingly shifted towards green chemistry principles to minimize environmental impact. nih.govresearchgate.net These methodologies focus on using non-toxic solvents, reducing waste, and minimizing energy consumption. nih.gov Key advancements in this area include the use of alternative solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation.

One of the primary strategies in green synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives. Water is a highly effective green solvent for the synthesis of 1,2,3-triazoles, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. consensus.app For instance, a visible-light-promoted CuAAC method using water as the solvent allows for high yields under mild conditions and enables the recycling of the copper catalyst and the solvent. consensus.app Glycerol has also been identified as a sustainable solvent, facilitating one-pot, three-component reactions of organic halides, terminal acetylenes, and sodium azide to produce 1,4-disubstituted 1,2,3-triazoles in good to excellent yields at room temperature. consensus.app Another innovative approach involves the use of Deep Eutectic Solvents (DES), such as a system combining copper salt, choline chloride, and gallic acid, which acts as both catalyst and solvent, achieving yields up to 98% under base-free conditions. consensus.app

Solvent-free, or neat, reaction conditions represent a significant step towards sustainable chemistry. These reactions, often facilitated by microwave irradiation or mechanochemistry (grinding), can lead to shorter reaction times, higher yields, and simplified purification processes. tandfonline.comresearchgate.net For example, a convenient and eco-friendly solvent-free methodology using a CuI(PPh₃)₃ catalyst has been employed for the CuAAC reaction to synthesize complex triazole derivatives. nih.gov

Below is a table summarizing various environmentally benign protocols for the synthesis of 1,2,3-triazole derivatives.

| Catalyst System | Solvent | Reaction Conditions | Yield | Key Advantages |

| CuI / Diethylamine | Glycerol | Room Temperature | Good to Excellent | Sustainable solvent, mild conditions. consensus.app |

| Visible-light / Copper | Water | Mild Conditions | High | Recyclable catalyst and solvent. consensus.app |

| Cu(II)-acidic DES | Deep Eutectic Solvent | Base-free | up to 98% | Reusable catalyst/solvent system. consensus.app |

| CTAB-stabilized ZnO | Water | Sonochemical | Good to Excellent | Heterogeneous, reusable catalyst, no base required. researchgate.net |

| Fe₃O₄@SiO₂-PMA-Cu | Aqueous Medium | Not specified | High | Magnetic, easily separable, and reusable nanocatalyst. researchgate.net |

| None (Microwave) | PEG-400 | Microwave Irradiation | High | Environmentally friendly, highly effective. tandfonline.com |

Synthetic Challenges and Future Directions in Scaffold Construction

Despite significant advancements in the synthesis of 1,2,3-triazoles, several challenges remain, guiding the future direction of research in this field. A primary challenge in the traditional Huisgen 1,3-dipolar cycloaddition between alkynes and azides is the lack of regioselectivity, which typically produces a mixture of 1,4- and 1,5-disubstituted isomers. acs.org The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) largely solved this issue, selectively yielding the 1,4-isomer, while ruthenium catalysts favor the 1,5-isomer. acs.org However, the synthesis of fully substituted, or 1,4,5-trisubstituted, 1,2,3-triazoles presents a more complex synthetic puzzle that requires more intricate strategies. beilstein-journals.orgresearchgate.net

Future research is focused on several key areas to overcome existing limitations and expand the synthetic utility of the 1,2,3-triazole scaffold:

Development of Novel Catalytic Systems: There is a continuous search for more efficient, cost-effective, and environmentally benign catalysts. This includes exploring catalysts based on earth-abundant metals and developing metal-free catalytic systems to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical applications. acs.org

Expansion of Multicomponent Reactions (MCRs): MCRs are a powerful tool for building molecular complexity in a single step and are highly desirable for their efficiency and atom economy. researchgate.net Designing new MCRs for the one-pot synthesis of complex and diversely substituted 1,2,3-triazoles, including the this compound scaffold, is a major goal. tandfonline.com

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the triazole ring is an emerging area that offers a more atom-economical and straightforward route to novel analogs compared to traditional multi-step syntheses that rely on pre-functionalized starting materials. researchgate.net

Flow Chemistry: The application of continuous flow technologies to triazole synthesis can offer advantages such as improved safety, scalability, and reaction control. This is particularly relevant for industrial-scale production.

Bioorthogonal Chemistry: The 1,2,3-triazole linkage is a key component of "click chemistry," which has found widespread use in bioconjugation, chemical biology, and materials science. ijpsr.com Future work will likely focus on developing new triazole-forming reactions that are even more rapid, selective, and biocompatible for applications in living systems.

Structural and Conformational Analysis of 5 3 Chlorophenyl 1h 1,2,3 Triazole Derivatives

Spectroscopic Insights into Triazole Ring Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. In the case of 1,2,3-triazole derivatives, ¹H and ¹³C NMR provide specific data on the triazole and phenyl rings.

For a closely related compound, 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol, detailed NMR analysis has been reported. nih.gov In the ¹H NMR spectrum recorded in DMSO-d₆, the proton attached to the triazole ring (C5-H) typically appears as a singlet in the downfield region, observed at 9.19 ppm for this analogue. nih.gov The protons of the 3-chlorophenyl group exhibit characteristic splitting patterns and chemical shifts in the aromatic region (7.55-8.07 ppm). nih.gov Specifically, the proton at the C2 position of the phenyl ring appears as a triplet, while others show as multiplets. nih.gov

In the ¹³C NMR spectrum, the carbons of the triazole ring also show distinct signals. For the same analogue, the triazole carbon atoms were observed at 148.3 ppm and 121.4 ppm. nih.gov The carbons of the 3-chlorophenyl ring resonate within the typical aromatic range, with their exact shifts influenced by the electron-withdrawing chlorine atom and their position relative to the triazole ring. nih.gov These spectroscopic data are crucial for confirming the successful synthesis and substitution pattern of the molecule.

Table 1: Representative NMR Data for a 1-(3-chlorophenyl)-1H-1,2,3-triazole Derivative Data based on 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol in DMSO-d₆. nih.gov

| Nucleus | Observed Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 9.19 | Triazole Ring Proton (s, 1H) |

| ¹H NMR | 8.07 | 3-Chlorophenyl Ring Proton (t, 1H) |

| ¹H NMR | 7.98-7.93 | 3-Chlorophenyl Ring Proton (m, 1H) |

| ¹H NMR | 7.66 | 3-Chlorophenyl Ring Proton (t, 1H) |

| ¹H NMR | 7.60-7.55 | 3-Chlorophenyl Ring Proton (m, 1H) |

| ¹³C NMR | 148.3, 121.4 | Triazole Ring Carbons |

| ¹³C NMR | 138.2, 134.7, 132.1, 128.8, 120.1, 118.9 | 3-Chlorophenyl Ring Carbons |

Advanced Crystallographic Investigations (e.g., Single Crystal X-ray Diffraction) for Solid-State Conformations

Single-crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles that define the molecule's conformation. While the specific crystal structure for 5-(3-chlorophenyl)-1H-1,2,3-triazole is not detailed in the provided results, analysis of closely related substituted 1,2,3-triazoles reveals common structural features. nih.goviucr.orgmdpi.com

A key conformational feature is the dihedral angle between the plane of the triazole ring and the plane of the attached phenyl ring. This angle is influenced by the substitution pattern and steric hindrance. For example, in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, the angle between the 4-chlorophenyl and triazole planes is 29.8 (1)°. iucr.org In other 1-aryl-1H-1,2,3-triazoles, this angle can vary significantly, from nearly coplanar (e.g., 7.5°) to more twisted conformations (e.g., 54.7°). nih.gov These variations highlight the conformational flexibility of the bond linking the two ring systems.

The solid-state packing of these molecules is typically governed by a network of intermolecular interactions. Hirshfeld surface analysis, often complementing crystallographic data, helps to quantify these interactions. iucr.orgmdpi.com Common interactions include N-H···N hydrogen bonds, C-H···O, C-H···N, and π–π stacking interactions between aromatic rings, which combine to build the three-dimensional crystal lattice. iucr.orgnih.gov

Table 2: Typical Dihedral Angles in Related Aryl-Triazole Structures

| Compound Derivative | Rings | Dihedral Angle (°) | Reference |

| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 4-chlorophenyl and 1,2,3-triazole | 29.8 (1) | iucr.org |

| 5-cyclopropyl-1-p-tolyl-1H-1,2,3-triazole-4-carboxamide | tolyl and 1,2,3-triazole | 32.75 (7) | nih.gov |

| 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole | chlorophenyl and triazole | 41.61 (15) | researchgate.net |

| 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | 1,2,4-triazole (B32235) and benzene (B151609) | 4.60 (9) | nih.gov |

Theoretical Conformational Analysis and Tautomerism Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and tautomeric possibilities of triazole derivatives. researchgate.netresearchgate.net For 1H-1,2,3-triazoles substituted at the 5-position, prototropic tautomerism is a key consideration, involving the migration of the triazole ring proton. The primary tautomeric forms for a 5-substituted-1,2,3-triazole are the 1H and 2H forms.

Theoretical studies on related systems analyze the potential energy surface to identify stable conformers and the energy barriers separating them. nih.govkaust.edu.sa Such calculations can determine the relative stability of the different tautomers. The stability is influenced by factors like intramolecular hydrogen bonding and the electronic effects of substituents. researchgate.net DFT methods (such as B3LYP or M06-2X with basis sets like 6-311++G(d,p)) are used to optimize the geometry of each tautomer and calculate their relative energies, dipole moments, and frontier molecular orbitals (HOMO/LUMO). researchgate.netnih.govnih.gov This analysis helps predict which tautomer is likely to be dominant in different environments. For many 1,2,4-triazole derivatives, the N-H form has been found to be more stable. researchgate.net

Conformational analysis also focuses on the rotation around the single bond connecting the phenyl and triazole rings. Calculations can map the energy profile of this rotation, revealing the most stable rotational conformers (rotamers) and the energy required to interconvert them. researchgate.net This provides insight into the molecule's flexibility in solution, which spectroscopic and crystallographic methods may only partially capture.

Table 3: Potential Tautomeric Forms of 5-Aryl-1,2,3-triazole

| Tautomer | Description |

| This compound | Proton is on the N1 nitrogen atom. |

| 5-(3-chlorophenyl)-2H-1,2,3-triazole | Proton is on the N2 nitrogen atom. |

| 4-(3-chlorophenyl)-1H-1,2,3-triazole | A positional isomer where the proton can be on N1 or N2. |

Computational Chemistry and Molecular Modeling Studies of 5 3 Chlorophenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For triazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to explore their structural geometry and electronic characteristics. nih.govresearchgate.net These calculations are crucial for understanding the molecule's stability, reactivity, and potential interaction sites.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. acs.org A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. For instance, studies on similar triazole-based systems use DFT to calculate chemical reactivity descriptors like global hardness (η), electronegativity (χ), and electrophilicity, which help in predicting the molecule's behavior in biological systems. acs.org

Gas-phase DFT calculations have been used to assess the potential for 1,2,3-triazole fragments to interact with biological targets like the heme group in cytochrome P450 enzymes. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as drug-receptor binding. researchgate.net These theoretical investigations provide a fundamental understanding of the electronic landscape of the molecule, which underpins its observed chemical and biological properties. acs.orgmdpi.com

Table 1: Key Parameters from DFT Calculations for Triazole Derivatives

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Predicts reactivity with electrophiles |

| LUMO Energy | Indicates electron-accepting ability | Predicts reactivity with nucleophiles |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity | A smaller gap often implies higher reactivity |

| Electronegativity (χ) | Measures the power to attract electrons | Characterizes charge transfer in reactions |

| Global Hardness (η) | Measures resistance to charge transfer | Indicates molecular stability |

| MEP Map | Visualizes charge distribution | Identifies sites for hydrogen bonding and other non-covalent interactions |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, providing insights that static models cannot. For compounds like 5-(3-chlorophenyl)-1H-1,2,3-triazole and its derivatives, MD simulations are used to explore their conformational flexibility, the stability of ligand-protein complexes, and the influence of solvent molecules. nih.govmdpi.com

In these simulations, a ligand-protein complex identified through molecular docking is placed in a simulated physiological environment (typically water with ions) and its movements are calculated over a set period, often nanoseconds. nih.govmdpi.com The resulting trajectory reveals the stability of the binding pose. Key analyses performed on the trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues in the protein, highlighting regions that are affected by ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the receptor over time, confirming the stability of key interactions. nih.govmdpi.com

MD simulations can reveal conformational changes in both the ligand and the target protein upon binding. nih.gov For example, simulations have shown how the triazole ring can flip or the conformation of a benzene (B151609) ring can shift to form more favorable interactions within a binding pocket. nih.gov This information is crucial for understanding the precise mechanism of action and for designing molecules with improved binding affinity and specificity.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. fums.ac.ir For 1,2,3-triazole derivatives, docking studies are widely used to screen for potential biological activity by evaluating their binding affinity against various therapeutic targets. derpharmachemica.comnih.gov These studies have explored the potential of triazole compounds as anticancer, antifungal, and enzyme inhibitory agents. fums.ac.irderpharmachemica.comresearchgate.net

Docking simulations have been performed for triazole derivatives against a range of biological targets, including:

Kinases: Such as c-kit tyrosine kinase, protein kinase B, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer progression. nih.govnih.gov

Epigenetic Targets: Including histone demethylases like KDM5A, which are crucial regulators in various cancers. cal-tek.eu

Enzymes: Such as Cytochrome P450 (CYP) isoforms like CYP51 (lanosterol 14-alpha-demethylase), a key enzyme in fungal cell membrane biosynthesis, and cyclooxygenase-2 (COX-2), an inflammatory target. fums.ac.irsemanticscholar.org

Receptors: Like the gamma-aminobutyric acid (GABA) receptors, which are important in the central nervous system. nih.gov

These studies help prioritize compounds for synthesis and biological testing by providing a theoretical basis for their potential efficacy.

A critical output of molecular docking is the detailed visualization of the binding mode, which profiles the specific intermolecular interactions between the ligand and the amino acid residues of the target's active site. For 1,2,3-triazole derivatives, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. semanticscholar.org

Key interactions observed in docking studies of triazole compounds include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, frequently interacting with donor residues like asparagine, cysteine, or arginine in the protein's active site. nih.govcal-tek.eu

Hydrophobic and π-Interactions: The phenyl ring (in this case, the 3-chlorophenyl group) often engages in hydrophobic, π-π stacking, or π-alkyl interactions with aromatic or aliphatic residues such as phenylalanine, leucine, and valine. nih.govsemanticscholar.org

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity.

For example, docking studies of triazole-uracil hybrids against VEGFR-2 showed the triazole nitrogen atoms forming hydrogen bonds with residues like Asp1046, while the uracil (B121893) moiety interacted with Cys919. nih.gov In another study, triazole derivatives targeting KDM5A demonstrated key hydrogen bonds and π-H interactions within the catalytic pocket. cal-tek.eu These detailed interaction profiles are essential for structure-based drug design, allowing for modifications to the ligand to enhance these favorable contacts.

Table 2: Examples of Molecular Targets and Key Interactions for Triazole Derivatives

| Target Protein | PDB ID | Key Interacting Residues | Types of Interaction | Source |

|---|---|---|---|---|

| VEGFR-2 | 4AGD | Asp1046, Lys868, Cys919 | Hydrogen Bonding, π-Alkyl Interactions | nih.gov |

| KDM5A | - | - | Hydrogen Bonds, π–H Interactions | cal-tek.eu |

| Cruzain | - | - | Inhibition suggested by docking | nih.gov |

Docking programs use scoring functions to estimate the binding free energy (often reported as a binding affinity or docking score in kcal/mol) of a ligand-protein complex. fums.ac.ir A more negative score typically indicates a stronger, more favorable binding interaction. This energetic analysis is crucial for ranking different compounds and predicting their potential potency.

Studies on various triazole derivatives have reported a wide range of binding affinities depending on the specific compound and target. For instance, novel 1,2,3-triazole derivatives designed as CYP51 inhibitors showed Gibbs free energy (ΔG) values as low as -10.85 kcal/mol for the most promising compound. fums.ac.ir In a virtual screening against KDM5A, top-ranking triazole derivatives exhibited docking scores of -11.042 kcal/mol. cal-tek.eu Similarly, triazole-uracil ensembles docked into VEGFR-2 displayed binding affinities ranging from -118 to -198 kcal/mol, although these values are from a specific scoring function and highlight relative rather than absolute energies. nih.gov This energetic data provides a quantitative measure to compare different molecular designs and guide the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. acs.org For triazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov

The process involves:

Aligning a set of structurally similar molecules with known biological activities.

Calculating steric and electrostatic fields around the molecules.

Using statistical methods to create a model that relates variations in these fields to changes in activity. nih.gov

QSAR models generate contour maps that visualize the regions where certain structural features are predicted to enhance or diminish biological activity. nih.gov For example, a CoMFA study on 1-phenyl-1H-1,2,3-triazoles revealed that an electronegative substituent at the 4-position of the benzene ring and a compact, hydrophobic substituent at the 4-position of the triazole ring were crucial for high affinity to GABA receptors. nih.gov Similarly, 3D-QSAR models for triazole-based COX-2 inhibitors highlighted the necessity of the triazole scaffold for activity. semanticscholar.org These predictive models are invaluable for guiding the synthesis of new compounds with potentially higher potency and selectivity. acs.orgnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Design

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico ADME prediction tools are used early in the research design process to evaluate the drug-likeness of novel molecules, saving significant time and resources. fums.ac.ir For triazole derivatives, these predictions help to identify potential liabilities and guide modifications to improve their pharmacokinetic profile. ekb.egresearchgate.net

Commonly predicted ADME parameters include:

Lipinski's Rule of Five: A set of criteria (e.g., molecular weight < 500, logP < 5) used to assess the likelihood of oral bioavailability. pensoft.net

Solubility: Aqueous solubility is critical for absorption.

Permeability: Including intestinal absorption and blood-brain barrier (BBB) penetration. ekb.eg

Toxicity Risk Prediction: Programs like OSIRIS are used to predict potential risks such as mutagenicity or tumorigenicity based on structural fragments. fums.ac.ir

Studies on various triazole derivatives have shown that many designed compounds successfully adhere to Lipinski's rules and are predicted to have good oral bioavailability. ekb.egjaptronline.com These in silico tools are essential for filtering out compounds with poor ADME profiles and for fine-tuning the structures of promising leads to ensure they have a greater chance of success in later stages of drug development. researchgate.netcal-tek.eu

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenyl-4-benzoyl-1-hydro-triazole |

| 1-phenyl-1H-1,2,3-triazole |

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 1,2,3-triazole-uracil hybrids |

| 1,2,4-triazole (B32235) |

Investigation of Biological Activities and Mechanistic Insights for 5 3 Chlorophenyl 1h 1,2,3 Triazole Derivatives

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives incorporating the 5-(3-chlorophenyl)-1H-1,2,3-triazole moiety have shown notable antiproliferative effects across various human cancer cell lines. The versatility of the triazole ring allows for molecular hybridization with other pharmacophores, leading to compounds with enhanced cytotoxicity.

For instance, a hybrid of dehydroabietic acid and 1-(3-chlorophenyl)-1H-1,2,3-triazole displayed a significant antiproliferative effect against the SK-MES-1 lung cancer cell line, with an IC50 value of 6.1 µM. nih.gov Similarly, estradiol-1,2,3-triazole hybrids have demonstrated potent cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. mdpi.com One such compound, Fz25, yielded IC50 values of 8.12 µM and 25.43 µM against MDA-MB-231 and MDA-MB-468 cells, respectively. mdpi.com Other 1,2,3-triazole derivatives have shown activity against breast adenocarcinoma (MCF-7, MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines, with IC50 values generally ranging from 15 to 50 µM. biointerfaceresearch.com

The antiproliferative activity is often linked to the specific substitutions on the triazole core and the linked moieties. Studies have shown that the presence of groups like a phenyl ring can be crucial for activity. nih.gov The data below summarizes the cytotoxic activity of selected derivatives.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

A key mechanism behind the antiproliferative effects of these compounds is their ability to interfere with the cell cycle progression of cancer cells. Research has shown that certain triazole-estradiol analogs can induce cell cycle arrest, primarily at the G0/G1 phase. mdpi.com For example, the compound Fz25 was found to significantly increase the proportion of MDA-MB-231 breast cancer cells in the G0/G1 phase. mdpi.com This arrest is often accompanied by the downregulation of key regulatory proteins of the G1 phase, such as Cyclin D1 and Dyrk1B (dual-specificity tyrosine-phosphorylation-regulated kinase 1B). mdpi.com Similarly, another triazole derivative, T-12, was reported to cause significant cell cycle arrest in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov A phosphonate-containing 1,2,3-triazole derivative was also found to be a potent inhibitor of the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells. biointerfaceresearch.com

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Derivatives of this compound have been shown to be effective inducers of apoptosis through various signaling pathways.

Studies on benzimidazole/1,2,3-triazole and 1,2,3-triazole/1,2,4-oxadiazole hybrids reveal a common mechanism involving the modulation of the caspase cascade and Bcl-2 family proteins. nih.govnih.gov These compounds promote apoptosis by activating initiator caspases like caspase-8 and executioner caspases like caspase-3. nih.govnih.gov The activation of caspase-3 is a critical step, as it cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov

Furthermore, these derivatives influence the balance of pro-apoptotic and anti-apoptotic proteins. They have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. mdpi.comresearchgate.net The released cytochrome c, in conjunction with Apoptotic Protease Activating Factor 1 (APAF1), activates caspase-9, which in turn activates caspase-3. mdpi.com The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is another indicator of apoptosis that has been observed following treatment with these triazole analogs. mdpi.com

The metastatic spread of cancer cells to distant organs is a major cause of mortality. The ability to inhibit cancer cell migration is therefore a crucial attribute for potential anticancer agents. Certain 1,2,4-triazole-3-thiol derivatives have been investigated for their anti-migratory properties. One derivative, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was found to inhibit the migration of melanoma, triple-negative breast cancer, and pancreatic carcinoma cells and has been suggested as a potential antimetastatic candidate. nih.gov The inhibition of cell migration by these compounds does not always correlate with cytotoxicity, suggesting a more specific anti-migratory mechanism rather than a general anti-proliferative effect. nih.gov

Antimicrobial Activity Profile (in vitro Bactericidal and Fungicidal Effects)

In addition to their anticancer properties, 1,2,3-triazole derivatives have demonstrated significant potential as antimicrobial agents. The 3-chlorophenyl group is thought to enhance the antifungal potency of these compounds.

Derivatives have shown efficacy against various pathogens, including resistant bacterial strains and fungi. nih.gov For instance, 5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been noted for its activity against the fungus Candida albicans. Other studies on 1,2,4-triazole-3-thiones, which share a structural relationship, have identified compounds with potent antifungal activity. A compound identified as 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a very low Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL against Candida albicans. ekb.eg

In terms of antibacterial activity, certain N-2-aminomethyl derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione, specifically those containing a 5-(3-chlorophenyl) group, have shown increased potency against Gram-positive bacteria, including Staphylococcus aureus, MRSA, and Bacillus subtilis. nih.gov

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

Enzyme Inhibition Studies and Target Identification

The biological effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are critical for the survival and proliferation of cancer cells or pathogens. The triazole nucleus can act as a stable scaffold that forms hydrogen bonds with biological targets, making it a valuable component for designing enzyme inhibitors. nih.gov A range of enzymes, including kinases, dehydrogenases, hydrolases, and lyases, have been identified as targets for various triazole-containing compounds. nih.govfrontiersin.orgresearchgate.netacs.org

Detailed investigations have identified several specific enzyme targets for these triazole derivatives, shedding light on their mechanisms of action at a molecular level.

Receptor Tyrosine Kinases (RTKs): A prominent mechanism for the anticancer activity of these compounds is the inhibition of RTKs involved in tumor growth and angiogenesis. nih.gov Hybrids of 1,2,3-triazole have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Inhibition of EGFR blocks signal transduction pathways essential for tumor progression. nih.gov The triazole fragment itself plays a role in blocking the EGFR active site. nih.gov Downstream of EGFR, these compounds also inhibit kinases like Extracellular signal-Regulated Kinase (ERK) and the mammalian Target of Rapamycin (mTOR). mdpi.com

Hydrolases: Certain 1,2,4-triazole (B32235) derivatives have shown inhibitory activity against various hydrolases. Compounds based on a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol scaffold were found to be inhibitors of lipase (B570770) and urease. researchgate.net Other azinane triazole-based derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.govacs.org

Other Enzymes: The inhibitory profile of triazole derivatives extends to other enzyme classes. Azinane triazole compounds have demonstrated excellent inhibitory activity against α-glucosidase, an enzyme targeted in diabetes management. nih.govacs.org Additionally, 1,2,4-triazole derivatives have been identified as potential inhibitors of aldo-keto reductases, specifically AKR1B1 and AKR1B10, which are linked to cancer and inflammation. mdpi.com

Molecular Mechanism of Action Investigations at the Cellular and Sub-cellular Levels

Investigations into the molecular mechanisms of triazole derivatives have uncovered multiple ways they exert their biological effects, particularly in the context of anticancer activity. The 1,2,3-triazole core is a key feature in compounds designed to inhibit fundamental cellular processes required for cancer cell proliferation. nih.gov

One primary mechanism is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cellular skeleton and are critical for cell division. By interfering with this process, certain 1,2,3-triazole-containing hybrids can halt the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.govnih.gov

Another significant mechanism involves the inhibition of topoisomerase enzymes. nih.govnih.gov Topoisomerases I and II are crucial for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, 1,2,3-triazole-linked hybrids can cause significant DNA damage, which also triggers cell cycle arrest and apoptosis. nih.gov The increased expression of proteins like γH2AX serves as an indicator of this DNA damage. nih.gov

At a sub-cellular level, these actions are often part of a larger signaling cascade. For instance, the DNA damage induced by these compounds can activate pathways such as the ATR/CHK1/Cdc25C pathway, which ultimately prevents the cell from entering mitosis and promotes cell death. nih.gov The versatility of the 1,2,3-triazole structure allows it to be incorporated into hybrid molecules that target multiple aspects of cell proliferation, making them potent anticancer agents. nih.gov While not a 1,2,3-triazole, the related compound 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) has been shown to exert its anticonvulsant effect by influencing voltage-gated sodium channels (VGSCs), demonstrating the diverse mechanisms available to the broader triazole family. medsci.orgresearchgate.net

In Vitro Studies on Biological Systems and Lead Compound Evaluation

A wide range of in vitro studies have demonstrated the potent biological activities of this compound derivatives against various pathogens and cancer cell lines. These studies are crucial for identifying and evaluating lead compounds for further development.

In the field of oncology, numerous novel 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. nih.gov For example, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were tested using the MTT assay, a standard colorimetric test for assessing cell viability. nih.gov Compounds with specific substitutions, such as chlorine and bromine atoms, showed significant activity, with IC₅₀ values in the low micromolar range against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines. nih.gov Similarly, derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol also exhibited good inhibitory activity against A549, U87 (glioblastoma), and HL60 (leukemia) cell lines. researchgate.net

Table 2: In Vitro Anticancer Activity of Triazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Cell Line | Activity (IC₅₀ µM) | Assay | Source(s) |

|---|---|---|---|---|

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | MCF-7 | 4.7 | MTT | nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | HeLa | 2.9 | MTT | nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | A549 | 9.4 | MTT | nih.gov |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (6h) | A549 | 3.854 | Not Specified | researchgate.net |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (6h) | U87 | 4.151 | Not Specified | researchgate.net |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (6h) | HL60 | 17.522 | Not Specified | researchgate.net |

| 1,2,3-triazole-linked ciprofloxacin-chalcone (4j) | HCT116 | 2.53 | Not Specified | nih.gov |

Triazole derivatives have also shown significant promise as antifungal agents. nih.gov A series of novel triazoles containing aryl-propanamide side chains demonstrated potent, broad-spectrum activity against several human pathogenic fungi. nih.gov Using microdilution assays to determine the Minimum Inhibitory Concentration (MIC), researchers found that some of these compounds were highly effective against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis, with MIC values as low as ≤0.125 µg/mL. nih.gov

Furthermore, the versatility of the triazole scaffold has been leveraged to develop agents against viral infections. A series of 1H-1,2,3-triazole-4-carboxamide derivatives were designed as inhibitors of the influenza virus nucleoprotein. acs.org One of the most potent compounds from this series effectively inhibited the replication of multiple strains of influenza A virus (H3N2 and H1N1) with IC₅₀ values ranging from 0.5 to 4.6 μM in cytopathic effect (CPE) assays. acs.org

Table 3: In Vitro Antifungal and Antiviral Activity of Triazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism | Activity Type | Potency | Assay | Source(s) |

|---|---|---|---|---|---|

| Aryl-propanamide Triazoles | Candida & Cryptococcus spp. | Antifungal | MIC ≤0.125 - 4.0 µg/mL | Microdilution | nih.gov |

| 1H-1,2,3-triazole-4-carboxamides | Influenza A Virus (H3N2, H1N1) | Antiviral | IC₅₀ 0.5 - 4.6 µM | CPE | acs.org |

Structure Activity Relationship Sar and Lead Optimization Strategies for 5 3 Chlorophenyl 1h 1,2,3 Triazole

Design Principles for Substituted 1,2,3-Triazoles

The 1,2,3-triazole ring is a prominent scaffold in drug discovery, valued for its unique structural and chemical properties. nih.gov It is often considered a "pharmacophore system," a key structural element responsible for a molecule's biological activity. nih.govresearchgate.net The design of new therapeutic agents frequently incorporates this five-membered heterocycle because it is chemically stable to hydrolysis, oxidation, and reduction, and is generally resistant to enzymatic degradation. researchgate.net Its utility is enhanced by the synthetic accessibility offered by copper- or ruthenium-catalyzed azide-alkyne cycloaddition reactions, often referred to as "click chemistry," which allows for the efficient and regioselective creation of 1,4-disubstituted triazoles. nih.govresearchgate.netnih.govtandfonline.com

Key design principles involving the 1,2,3-triazole ring include its function as:

A Bioisostere: The triazole ring can act as a bioisosteric replacement for other chemical groups, such as amide bonds, to improve metabolic stability while maintaining or enhancing biological activity. nih.gov

A Rigid Linker: It serves as a stable linker to connect two different pharmacophoric fragments, leading to the development of hybrid molecules with potentially novel or dual modes of action. nih.govnih.govjuniperpublishers.com

An Interaction Hub: The nitrogen atoms in the triazole ring can act as weak bases and participate in hydrogen bonding and dipole interactions, which can improve solubility and enhance binding affinity to biological targets. researchgate.net

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1,2,3-triazole derivatives is highly sensitive to the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds, revealing how modifications to different parts of the molecule influence its interaction with biological targets. nih.gov

The chlorophenyl group is a key feature of the scaffold, and its modification is a primary strategy for tuning biological activity. The position and nature of the halogen substituent on the phenyl ring can have a profound effect on potency.

For instance, in a series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, the derivative with a 4-chlorophenyl substituent, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, demonstrated the most promising antifungal profile against various Candida species. nih.gov In another study on 4,5-disubstituted 1,2,4-triazole-3-thiones, the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position was found to increase antibacterial potency against several Gram-positive bacterial strains. mdpi.com However, this effect is context-dependent; in a series of thiophene-linked 1,2,4-triazoles, replacing a 4-fluorophenyl group with a 3- or 4-chlorophenyl moiety led to a significant deterioration in antibacterial activity. mdpi.com

Computational studies on anticancer agents have suggested that electron-withdrawing groups on the phenyl ring could enhance biological activity. rsc.org The table below summarizes findings from various studies on how modifications to the phenyl ring impact biological outcomes.

Table 1: Effect of Phenyl Ring Modifications on Biological Activity

| Original Scaffold/Compound | Modification | Resulting Compound/Derivative | Observed Effect | Biological Target/Activity | Source |

|---|---|---|---|---|---|

| Thiophene-linked 1,2,4-triazoles | Replacement of 4-fluorophenyl with 3-chlorophenyl or 4-chlorophenyl | Compounds 5c and 5d | Greatly deteriorated antibacterial activity. | Antibacterial | mdpi.com |

| 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols | Substitution with 4-chlorophenyl at N1 | 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Showed the best antifungal profile in the series. | Antifungal (Candida spp.) | nih.gov |

| 4,5-disubstituted 1,2,4-triazole-3-thiones | Introduction of a chlorine atom to the phenyl ring at C-5 | Not specified | Increased antibacterial potency. | Antibacterial (Gram-positive) | mdpi.com |

| β-phenylalanine derivatives | Inclusion of a 4-chlorophenyl moiety in a Schiff base | Compound 13b | Retained potent antiproliferative activity in drug-resistant cancer cells. | Anticancer (Lung Cancer) | mdpi.com |

Direct functionalization of the 1,2,3-triazole ring is another critical avenue for lead optimization. Modifications at the N1, C4, and C5 positions can dramatically alter a compound's steric and electronic properties, thereby influencing its binding affinity and selectivity.

SAR studies on 1,2,3-triazole-containing isatin (B1672199) compounds revealed that substituents at the C-5 position significantly influence antiproliferative activity against lung cancer cells. nih.gov For the parent compound, 5-(3-chlorophenyl)-1H-1,2,3-triazole, the C5 position is occupied by the chlorophenyl group, while the N1 position is unsubstituted. Attaching different groups to the N1 nitrogen can modulate activity. For example, a study on phenylpyrazolone-1,2,3-triazole hybrids showed that the nature of the linker attached to the triazole nitrogen was critical for antiviral activity against SARS-CoV-2. nih.gov

The development of novel fused heterocyclic systems, such as 2H-thiazolo[4,5-d] nih.govmdpi.comnih.govtriazole, further highlights the versatility of the triazole ring, where functionalization can occur on the fused thiazole (B1198619) portion, indirectly modulating the electronic nature of the entire scaffold. rsc.org A specific derivative, N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, showcases a highly functionalized core with substitutions at N1 (3-chlorophenyl), C5 (amino group), and C4 (carboxamide linkage), each contributing to potential interactions with biological targets. vulcanchem.com

Development of Hybrid Molecules and Conjugates

A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity to achieve improved affinity, better selectivity, or a dual mechanism of action. juniperpublishers.com The 1,2,3-triazole ring is an ideal linker for this purpose due to its chemical stability and straightforward synthesis. nih.govjuniperpublishers.com

Several studies have successfully employed the this compound scaffold in this approach:

Pyrazolo[3,4-d]pyrimidinone Hybrids: A hybrid molecule, 5-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, was evaluated for its activity against glioma cells and showed notable inhibition of U87 cell proliferation. nih.gov

Natural Product Conjugates: The triazole framework has been conjugated with natural products like andrographolide. mdpi.com These modifications aim to improve the potency and physicochemical properties of the parent natural product. mdpi.com

Thymol-Oxadiazole Hybrids: A series of hybrids linking 1,2,3-triazole with thymol-1,3,4-oxadiazole moieties yielded compounds with significant anticancer and antimicrobial activities. nih.gov

Quinoline-Isatin Hybrids: 1H-1,2,3-triazole has been used to tether a 7-chloroquinoline (B30040) unit to an isatin ring, creating hybrids with potent antimalarial activity against chloroquine-resistant P. falciparum strains. juniperpublishers.com

Strategies for Improving In Vitro Potency and Selectivity

Improving the in vitro potency and selectivity of lead compounds is the central goal of preclinical optimization. For derivatives of this compound, this involves a combination of rational design, synthesis of focused compound libraries, and iterative biological testing.

Key strategies include:

Systematic SAR Exploration: As detailed in section 6.2, systematically altering substituents on both the phenyl and triazole rings allows for the mapping of favorable and unfavorable interactions with the target. For example, studies on 1,2,4-triazole (B32235) derivatives showed that introducing imidazole (B134444) units could yield compounds with moderate and safe cytotoxic effects on cancer cell lines. chemmethod.com

Computational Modeling: In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to guide the design process. rsc.org CoMSIA (Comparative Molecular Similarity Indices Analysis) field mapping for one series of anticancer triazoles suggested that adding a hydrogen bond acceptor to the triazole ring could improve inhibitory activity. rsc.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can enhance potency or selectivity. The triazole ring itself is often used as a bioisostere for an amide bond. nih.gov

Conformationally Restricted Analogs: Introducing structural constraints can lock the molecule into a more active conformation, improving binding affinity. This can be achieved by creating fused ring systems or incorporating bulky groups that limit rotational freedom.

Addressing Research Compound Liabilities in Preclinical Optimization (e.g., solubility in in vitro assays)

A common hurdle in drug development is poor physicochemical properties, with low aqueous solubility being a primary liability. mdpi.com A compound with high potency in an enzymatic assay may fail in cell-based assays or in vivo due to its inability to dissolve in aqueous media and reach its target. glpbio.com

Several strategies have been employed to address the solubility challenges of triazole-based compounds:

Introduction of Polar Functional Groups: Incorporating polar groups, particularly those capable of hydrogen bonding, can significantly improve solubility. nih.gov A study of N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, which has a predicted low aqueous solubility, noted that formulation with solubilizing agents like cyclodextrins could be necessary. vulcanchem.com The amino group at the C5 position of this compound is an example of a polar moiety that can enhance solubility. vulcanchem.com

Conjugation with Solubilizing Moieties: Attaching highly soluble units, such as glycosyl (sugar) groups, is a proven method for increasing the water solubility of a parent compound. nih.gov This approach also has the potential to improve biological activity. nih.gov

Salt Formation: For compounds with acidic or basic centers, forming a salt can dramatically increase aqueous solubility. The nitrogen atoms of the triazole ring can act as weak bases, allowing for potential salt formation. researchgate.net

Prodrug Strategies: Converting a functional group essential for activity into a more soluble moiety that is cleaved in vivo to release the active drug is another effective approach.

The 1,2,3-triazole ring itself can contribute positively to a molecule's solubility profile due to the ability of its nitrogen atoms to participate in hydrogen bonding with water. researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Systems for Triazole Scaffolds

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netacs.org Future research will likely focus on developing even more efficient, sustainable, and regioselective synthetic methods. For 5-(3-chlorophenyl)-1H-1,2,3-triazole, this could involve the exploration of novel catalytic systems that minimize toxic metal residues and allow for milder reaction conditions.

Eco-friendly procedures are gaining prominence, with methods utilizing microwave irradiation, ultrasound assistance, or mechanochemistry (ball milling) offering advantages like shorter reaction times and higher yields. benthamdirect.commdpi.com The development of reusable catalysts, such as those based on nanoparticles or supported on polymers, will also be a key area of investigation. frontiersin.orgnih.gov Furthermore, metal-free synthetic routes, including organocatalytic methods employing bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are emerging as powerful alternatives for the synthesis of highly functionalized triazoles. nih.govmdpi.com

| Synthetic Approach | Potential Catalysts/Conditions | Advantages for Triazole Synthesis |

| Green Chemistry | Microwave, Ultrasound, Mechanochemistry | Reduced reaction times, higher yields, eco-friendly. benthamdirect.commdpi.com |

| Reusable Catalysts | Nano-Cu⁰/Fe₃O₄, Polymer-supported Cu(I) | Ease of separation, catalyst recycling, cost-effectiveness. frontiersin.orgnih.gov |

| Metal-Free Synthesis | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Avoidance of metal contamination, biocompatibility. nih.gov |

| Flow Chemistry | CuI in a flow reactor | Scalability, precise control over reaction parameters. nih.gov |

Advanced Computational Approaches for Rational Design and Virtual Screening

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of vast compound libraries. For this compound and its analogs, advanced computational methods can predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), identify potential biological targets, and elucidate binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the physicochemical properties of triazole derivatives with their biological activities. physchemres.orgbenthamdirect.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide detailed insights into the structural requirements for enhanced potency and selectivity. nih.govresearchgate.net Molecular docking simulations can further refine these insights by visualizing the interactions between the triazole ligand and its target protein, guiding the design of new analogs with improved affinity and efficacy. nih.govbiointerfaceresearch.comacs.orgtandfonline.com

| Computational Method | Application in Triazole Research | Key Outcomes |

| Virtual Screening | Identification of potential drug candidates from large libraries. | Selection of promising compounds for further study. nih.govnih.gov |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. | Understanding of molecular interactions and target validation. nih.govijcrcps.comrsc.orgmdpi.com |

| QSAR | Correlation of chemical structure with biological activity. | Development of predictive models for compound optimization. physchemres.orgbenthamdirect.comnih.govsemanticscholar.org |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Early identification of compounds with favorable drug-like properties. nih.govbenthamdirect.com |

Identification of Undiscovered Biological Targets and Mechanisms of Action

While triazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, the specific targets and mechanisms of action for many of these compounds remain to be fully elucidated. cooper.edueurekaselect.comnih.gov For this compound, a key area of future research will be the identification of its specific molecular targets.

Genomic and proteomic approaches can be employed to uncover novel biological pathways affected by this compound. oup.com For instance, toxicogenomic studies on other triazoles have successfully identified mechanisms related to the induction of xenobiotic metabolism and oxidative stress. oup.com Understanding the precise mechanism of action is crucial for the development of targeted therapies and for predicting potential off-target effects. The structural features of this compound, particularly the chlorophenyl substituent, may confer unique biological activities that warrant investigation.

Development of this compound and its Analogs as Chemical Probes for Biological Research

The stable and biocompatible nature of the 1,2,3-triazole ring makes it an excellent scaffold for the development of chemical probes. acs.orgnih.gov These probes are valuable tools for studying biological processes, identifying protein targets, and visualizing cellular components. rsc.org Analogs of this compound could be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to create novel probes.

Fluorescent probes based on triazoles have been successfully developed for the detection of metal ions like Pt²⁺ and Hg²⁺. acs.orgnih.govexlibrisgroup.com Similarly, a fluorescently labeled version of this compound could be designed to track its localization within cells or to report on specific molecular events. Furthermore, the development of sulfonyl-triazole electrophiles has opened up new avenues for creating probes that covalently modify tyrosine residues in proteins, enabling the study of protein function and interaction networks. nih.govrsc.org

| Type of Chemical Probe | Potential Application | Reporter Group |

| Fluorescent Probe | Bio-imaging, ion detection, tracking cellular localization. | Rhodamine, Coumarin. acs.orgnih.govexlibrisgroup.comnih.gov |

| Affinity-Based Probe | Target identification, protein pull-down assays. | Biotin, clickable tags. acs.org |

| Covalent Probe | Activity-based protein profiling, mapping protein interaction networks. | Sulfonyl-triazole electrophile. nih.govrsc.org |

Integration of Multi-Omics Data in Triazole Research

The complexity of biological systems necessitates a holistic approach to understanding the effects of chemical compounds. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for elucidating the comprehensive biological impact of triazole derivatives. nygen.iopharmalex.comnih.govnashbio.com

For this compound, an integrated multi-omics approach could reveal novel drug targets, identify biomarkers for efficacy or toxicity, and provide a deeper understanding of its mechanism of action. nih.govnashbio.com For example, combining transcriptomic and proteomic data can uncover dysregulated cellular pathways, while metabolomic profiling can shed light on disruptions in biochemical networks. nashbio.com This systems-level perspective is crucial for advancing triazole-based compounds from the laboratory to clinical applications. The use of genomics can also help in understanding mechanisms of resistance to triazole-based drugs. nih.govnih.govportlandpress.com

Advanced Analytical Techniques for Elucidating Reaction Intermediates and Product Purity in Research

The synthesis and characterization of this compound and its analogs rely on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is essential for monitoring reaction progress and assessing product purity. Spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable for structural elucidation and confirmation. nih.govbiointerfaceresearch.comnih.govmdpi.com

Future research will likely see the increased application of more sophisticated analytical methods. For instance, in situ spectroscopic techniques could be used to study reaction mechanisms and identify transient intermediates in triazole synthesis. Advanced chromatographic methods, such as supercritical fluid chromatography (SFC) and ultra-high-performance liquid chromatography (UHPLC), can offer faster and more efficient separations, which is particularly valuable for high-throughput screening of triazole libraries.

Q & A

Q. What are the optimized synthetic routes for 5-(3-chlorophenyl)-1H-1,2,3-triazole, and how can purity be ensured?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,3-dipolar cycloaddition between 3-chlorophenyl azides and terminal alkynes. Key steps include:

- Purification : Gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1) followed by HPLC to isolate the target compound (≥95% purity) .

- Yield optimization : Reaction conditions (50–80°C, 12–24 hours) and stoichiometric ratios (azide:alkyne:Cu(I) = 1:1.2:0.1) improve yields to 60–76% .

- Validation : ¹H/¹³C NMR and HRMS confirm structural integrity, while HPLC monitors purity .

Q. How is the regiochemistry of this compound confirmed experimentally?

Regiochemical assignment (1,4- vs. 1,5-substitution) is determined via:

- NMR spectroscopy : Distinct splitting patterns in ¹H NMR (e.g., coupling constants for triazole protons) and ¹³C NMR chemical shifts .

- X-ray crystallography : Definitive structural confirmation, as demonstrated for analogous triazoles (e.g., 2,2,2-trifluoro-1-{5-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]-2-thienyl}-1-ethanone) .

Q. What are common functionalization strategies for this triazole scaffold?

- Alkylation : Reaction with alkyl halides or diazomethane selectively substitutes the N1 position .

- Halogenation : Bromination with Br₂/H₂O yields 4,5-dibromo derivatives, while NaOBr in acetic acid produces 1,4,5-tribromo analogs .

- Arylation : Ullmann-type coupling with aryl halides using Cu catalysts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP hybrid functional) assess:

- Electron density distribution : Chlorine’s electron-withdrawing effect on the triazole ring, influencing reactivity .

- Thermochemical stability : Atomization energies and ionization potentials to compare with experimental data (average deviation <2.4 kcal/mol) .

- Reaction pathways : Transition-state modeling for regioselective cycloaddition .

Q. What strategies address contradictions in reported biological activities of triazole derivatives?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to isolate contributing factors .

- Bioassay standardization : Use of consistent MIC (minimum inhibitory concentration) protocols for antimicrobial testing .

- Crystallographic data : Correlate bioactivity with molecular conformation (e.g., pyrazolyl-triazole hybrids in antifungal studies) .

Q. How can regiochemical outcomes be controlled during synthesis?

- Catalyst selection : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-products .

- Substituent effects : Electron-withdrawing groups (e.g., Cl on phenyl) stabilize specific transition states, as shown in fluorinated aryl azide studies .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity .

Q. What methodologies characterize the compound’s interaction with biological targets?

- Docking simulations : Molecular docking with enzymes (e.g., fungal CYP51 for antifungal activity) predicts binding modes .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

- In vitro assays : Time-kill curves and resistance profiling validate target engagement .

Q. How are synthetic challenges like low yields or side products mitigated?

- Byproduct analysis : LC-MS identifies impurities (e.g., dimerization products) for process optimization .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20% increase in CuAAC) .

- Protecting groups : Temporary protection of reactive sites (e.g., benzyloxy groups) prevents undesired side reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activity across studies?

- Strain variability : Test against standardized microbial panels (e.g., ATCC strains) .

- Compound stability : Assess degradation under assay conditions via HPLC .

- Synergistic effects : Evaluate combination therapies with known antibiotics to clarify mechanistic roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.